molecular formula C18H18O5 B190324 Flavokawain A CAS No. 3420-72-2

Flavokawain A

Cat. No.: B190324
CAS No.: 3420-72-2
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Description

Flavokawain A (FKA) is a naturally occurring chalcone derived from the roots of Piper methysticum (kava plant). It has garnered significant attention for its anticancer and anti-inflammatory properties . Structurally, it consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, a hallmark of chalcones that enables interactions with cellular targets such as kinases and transcription factors .

Scientific Research Applications

Anticancer Properties

Flavokawain A has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

  • Inhibition of Tumor Growth : this compound selectively inhibits the growth of cancer cell lines deficient in retinoblastoma protein (pRb), leading to the degradation of S phase kinase-associated protein 2 (Skp2) and subsequent tumor suppression. This mechanism was demonstrated in various cancer types, including prostate, breast, renal, liver, lung, colon, cervical cancers, melanoma, and osteosarcoma .
  • Induction of Apoptosis : In bladder cancer cells, this compound induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol. This process is associated with a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins such as Bax .
  • Resistance to Chemotherapy : this compound has shown efficacy against paclitaxel-resistant lung cancer cells (A549/T), significantly reducing cell viability and inducing apoptosis without causing hepatotoxicity. It operates by downregulating permeability-glycoprotein expression through inhibition of the PI3K/Akt signaling pathway .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties:

  • Osteoarthritis Treatment : Recent studies indicate that this compound can alleviate the progression of osteoarthritis in mouse models. It exerts anti-inflammatory effects by inhibiting pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (PI3K/AKT/mTOR) .
  • Inflammation Modulation : The compound has been found to regulate oxidative stress and inflammatory responses in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibits growth in pRb deficient cells; induces apoptosis in bladder cancer; effective against chemotherapy-resistant cells.
Anti-inflammatory EffectsAmeliorates osteoarthritis symptoms; inhibits MAPK and PI3K/AKT/mTOR pathways.

Case Studies

  • Prostate Cancer Study : this compound was shown to significantly reduce tumor formation and metastasis in TRAMP transgenic mice models. The study highlighted its role in inducing apoptosis and inhibiting cell proliferation through Skp2 degradation mechanisms .
  • Bladder Cancer Analysis : In a study involving T24 bladder cancer cells, this compound caused a significant loss of mitochondrial membrane potential and increased apoptosis markers. The results indicated a 57% inhibition of tumor growth in nude mice models treated with this compound .
  • Osteoarthritis Research : An investigation into the effects of this compound on osteoarthritis revealed its capability to reduce inflammation and joint degradation through modulation of key signaling pathways .

Comparison with Similar Compounds

Key Pharmacological Activities:

  • Anticancer Effects : FKA induces apoptosis in multiple cancer cell lines, including breast (MCF-7, MDA-MB231), bladder (T24), and gastric (SGC-7901) cancers, via mitochondrial-dependent pathways (e.g., Bax/Bcl-2 modulation, caspase-9/3 activation) and cell cycle arrest at G2/M phase .
  • Anti-inflammatory Activity: FKA suppresses NF-κB and AP-1 pathways, reducing pro-inflammatory cytokines (IL-6, TNF-α) and mediators (NO, PGE2) in macrophages .
  • Synthesis: Synthesized via Claisen-Schmidt condensation of acetophenone and 4-methoxybenzaldehyde, yielding a yellow crystalline product .

Flavokawain B (FKB)

FKB shares structural similarity with FKA but differs in hydroxyl/methoxy group positioning.

Parameter Flavokawain A Flavokawain B
Anticancer Targets Bladder, breast, gastric cancers Prostate, lung, melanoma, glioblastoma
Key Mechanisms - Caspase-9/3 activation
- G2/M arrest
- ROS generation
- Hsp90 inhibition
- Autophagy modulation
- DNA damage via γ-H2AX
Anti-inflammatory IC50 Not reported NO inhibition: IC50 = 9.8 μM (vs. curcumin IC50 = 12.5 μM)
Hepatotoxicity Enhances acetaminophen-induced liver injury at high doses Potent hepatotoxicity linked to glutathione depletion

Flavokawain C (FKC)

FKC is distinct due to its hydroxyl and methoxy substitutions, leading to tissue-specific accumulation and unique signaling effects.

Parameter This compound Flavokawain C
Anticancer Targets Broad spectrum (breast, bladder, gastric) Liver, colon cancers
Key Mechanisms ROS/mTOR pathways - FAK/PI3K/AKT inhibition
- DNA damage (γ-H2AX, 53BP1 foci)
In Vivo Efficacy Reduces bladder tumor volume by ~57% at 50 mg/kg Inhibits Huh-7 xenograft growth by 50% at 16 μM; no hepatotoxicity
Tissue Specificity Broad tissue distribution Preferential liver accumulation; minimal normal tissue toxicity

Research Findings and Data Tables

Anticancer Potency in Liver Cancer

Compound Cell Line IC50 (Proliferation) Migration Inhibition Key Pathway Reference
This compound HepG2 Not reported Not studied ROS/mTOR
Flavokawain C Huh-7 8.2 μM 50% at 16 μM FAK/PI3K/AKT

DNA Damage Response

Compound γ-H2AX Induction 53BP1 Foci/Cell Mechanism
Flavokawain B Moderate 5–10 foci Hsp90 disruption
Flavokawain C High (15+ foci) 15+ foci Direct DNA damage

Biological Activity

Flavokawain A (FKA) is a naturally occurring chalcone primarily extracted from the roots of the kava plant (Piper methysticum). This compound has garnered significant attention due to its diverse biological activities, including anti-fibrotic, antioxidant, and potential anticancer properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its polyphenolic structure, which is typical of flavonoids. The structural attributes of flavonoids, including the number of hydroxyl groups and their configuration, play a crucial role in determining their biological activity. FKA's unique structure contributes to its ability to modulate key cellular functions and exhibit various health benefits.

1. Anti-Fibrotic Activity

Research has demonstrated that FKA exhibits significant anti-fibrotic properties. In a study involving TGF-β1-stimulated vascular smooth muscle cells (A7r5), FKA was shown to:

  • Inhibit migration and invasion : FKA treatment resulted in decreased migration and invasion in TGF-β1 stimulated cells, as evidenced by wound-healing assays.
  • Down-regulate fibrotic markers : Western blot analysis indicated that FKA suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin, two key proteins involved in fibrosis.
  • Modulate matrix metalloproteinases : FKA treatment reduced the levels of MMP-2 and MMP-9 while up-regulating tissue inhibitor of metalloproteinases (TIMP-1) .

2. Antioxidant Activity

FKA has been identified as a potent antioxidant. It activates the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. Key findings include:

  • Reduction of ROS levels : FKA significantly decreased reactive oxygen species (ROS) production in TGF-β1-stimulated cells.
  • Induction of antioxidant enzymes : Treatment with FKA led to increased expression of phase II antioxidant enzymes, such as HO-1 and NQO-1, which protect against oxidative stress .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Studies have indicated:

  • Inhibition of cell proliferation : FKA demonstrated cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231.
  • Induction of apoptosis : The compound prompted apoptosis in cancer cells through caspase activation and DNA fragmentation .

4. Other Biological Activities

FKA's biological profile extends beyond anti-fibrotic and antioxidant activities:

  • Anti-inflammatory effects : Flavonoids, including FKA, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases due to their ability to scavenge free radicals .

Case Study 1: Anti-Fibrotic Mechanisms

A study published in 2018 investigated the effects of FKA on fibrotic pathology induced by TGF-β1 in vascular smooth muscle cells. The results highlighted that FKA effectively mitigated fibrosis through multiple pathways, including the suppression of Smad3 phosphorylation and ROS generation .

Case Study 2: Anticancer Activity

In another research effort focused on colorectal cancer cells, Flavokawain B (a related compound) exhibited strong cytotoxicity similar to that observed with FKA. The study noted that both compounds induced cell cycle arrest and apoptosis, showcasing their potential as therapeutic agents against cancer .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityMechanism/OutcomeReference
Anti-FibroticInhibition of α-SMA and fibronectin
AntioxidantActivation of Nrf2/ARE pathway; reduction in ROS
AnticancerInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryModulation of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What standard assays are used to evaluate Flavokawain A’s antiproliferative effects in cancer cells?

Methodological Answer: Key assays include:

  • MTT assay for viability assessment (IC₅₀ determination) .
  • Colony formation assay to evaluate long-term proliferation inhibition .
  • EdU staining to quantify DNA replication rates via thymidine analog incorporation .
  • Flow cytometry (Annexin V/PI dual staining) for apoptosis detection .

Q. How can researchers validate this compound’s mechanism of action in vitro?

Methodological Answer:

  • Use western blotting to assess protein expression changes (e.g., Bcl-2/Bax ratio for apoptosis, γ-H2AX for DNA damage) .
  • Perform immunofluorescence (IF) assays to visualize DNA damage markers like 53BP1 foci .
  • Combine RNA sequencing (RNA-seq) with KEGG pathway analysis to identify altered signaling pathways (e.g., ROS, PI3K/AKT) .

Q. What in vivo models are appropriate for studying this compound’s anticancer efficacy?

Methodological Answer:

  • Subcutaneous xenograft models (e.g., BALB/c nude mice injected with cancer cells) to monitor tumor growth inhibition .
  • Optimize dosing regimens (e.g., 50 mg/kg/day via intraperitoneal injection) based on prior toxicity studies .
  • Include ethical safeguards: randomization, exclusion criteria for tumor size variability, and monitoring of adverse effects (e.g., body weight, organ toxicity) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations refine this compound’s target identification?

Methodological Answer:

  • Use SYBYL-X 2.0 for docking simulations with protein structures (e.g., PI3K: PDB 4ZOP) to predict binding affinities and hydrogen bond interactions .
  • Validate results via Amber 20 MD simulations (10 ns runtime) to assess protein-ligand complex stability (RMSD convergence <3 Å) .
  • Cross-reference with TCGA data to correlate target expression (e.g., FAK/PI3K) with clinical outcomes (e.g., survival rates) .

Q. What strategies resolve contradictions in proposed mechanisms (e.g., ROS vs. PI3K/AKT pathway dominance)?

Methodological Answer:

  • Conduct ROS scavenging experiments (e.g., N-acetylcysteine pretreatment) to isolate ROS-dependent effects .
  • Compare transcriptomic profiles (RNA-seq) of this compound-treated cells with known ROS/PI3K inhibitors .
  • Use isoform-specific PI3K/AKT inhibitors in combination studies to delineate pathway contributions .

Q. How should researchers address variability in preclinical data (e.g., conflicting IC₅₀ values across cell lines)?

Methodological Answer:

  • Standardize culture conditions (e.g., serum concentration, passage number) and validate cell line authenticity via STR profiling .
  • Perform dose-response curves with multiple replicates (n ≥ 3) and statistical tests (e.g., two-tailed t-test, ANOVA) to assess significance .
  • Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .

Q. What bioinformatics tools are critical for analyzing this compound-induced transcriptomic changes?

Methodological Answer:

  • Process RNA-seq data with R/Bioconductor packages (e.g., DESeq2 for differential expression) .
  • Use Gene Ontology (GO) and KEGG enrichment (via DAVID or clusterProfiler) to identify perturbed pathways .
  • Validate findings with qPCR or single-cell RNA-seq for high-resolution gene expression profiling .

Q. Data Analysis & Interpretation

Q. How to quantify DNA damage in this compound-treated cells?

Methodological Answer:

  • Alkaline comet assay : Measure tail DNA% and olive tail moment using software like OpenComet .
  • Western blotting : Quantify γ-H2AX expression normalized to GAPDH .
  • IF assay : Count 53BP1 foci per nucleus (≥15 foci/cell indicates severe damage) .

Q. What statistical approaches are recommended for in vivo tumor xenograft studies?

Methodological Answer:

  • Calculate tumor volume using the formula: V=ab22V = \frac{ab^2}{2} (a = length, b = width) .
  • Apply mixed-effects models to account for longitudinal data and inter-mouse variability .
  • Use Kaplan-Meier analysis for survival studies and log-rank tests for group comparisons .

Q. Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound studies?

Methodological Answer:

  • Deposit RNA-seq data in GEO (accession numbers, e.g., GSE242009) .
  • Report ARRIVE guidelines compliance for animal studies, including randomization and blinding .
  • Share raw data and analysis scripts via repositories like Zenodo or GitHub .

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37951-13-6, 3420-72-2
Record name Flavokawain A
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Record name Flavokawain A
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Record name 3420-72-2
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Record name Flavokawain A
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Record name FLAVOKAWAIN A
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution containing 196 mg of 2'-hydroxy-4',6'-dimethoxyacetophenone and 150 mg of anisaldehyde in 3 ml of ethanol was added 50% aqueous potassium hydroxide (3 ml). After being stirred at room temperature for 3 days, the mixture was poured into 30 ml of cold water. The mixture was then extracted with three 30 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over anhydrous sodium sulfate and then evaporated under reduced pressure to give a crystalline residue. Recrystallization of the residue from methanol gave 182 mg (50% yield) of 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow needles: m.p. 110.7° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Flavokawain A

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